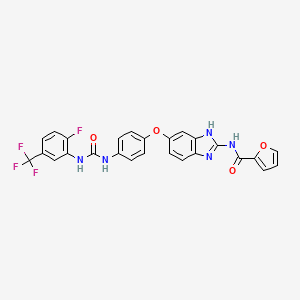

TIE-2/VEGFR-2 kinase-IN-4

Description

Significance of Angiogenesis in Physiological and Pathological Processes

Angiogenesis is fundamental to numerous life-sustaining processes, including embryonic development, wound healing, and the female reproductive cycle. saudijournals.comnih.gov In these contexts, the formation of new blood vessels is tightly regulated. openaccessjournals.com However, dysregulated angiogenesis is a hallmark of many pathological conditions. openaccessjournals.comopenaccessjournals.com In cancer, it fuels tumor growth and provides a route for metastasis. openaccessjournals.comwikipedia.org Ocular diseases like age-related macular degeneration and diabetic retinopathy are also characterized by abnormal blood vessel growth in the retina. openaccessjournals.com Furthermore, chronic inflammatory diseases and cardiovascular disorders can be exacerbated by aberrant angiogenesis. saudijournals.comopenaccessjournals.com

Overview of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling

VEGFR-2, also known as KDR or Flk-1, is a primary mediator of the angiogenic effects of Vascular Endothelial Growth Factor A (VEGF-A). ontosight.aiassaygenie.com This receptor is predominantly expressed on endothelial cells, the cells that line the interior surface of blood vessels. ontosight.aiassaygenie.com

The binding of VEGF-A to VEGFR-2 initiates a cascade of events crucial for angiogenesis. assaygenie.comreactome.org This interaction triggers the dimerization of the receptor and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain. nih.govnih.gov This activation leads to a variety of cellular responses in endothelial cells, including proliferation, migration, and survival, all of which are essential for the formation of new blood vessels. nih.govfrontiersin.org The VEGF-A/VEGFR-2 pathway is not only vital for the development of the embryonic vascular system but also plays a significant role in pathological angiogenesis. frontiersin.orgspandidos-publications.com

Upon activation, VEGFR-2 recruits and activates a host of downstream signaling proteins. Key pathways include:

PLCγ-PKC-MAPK Pathway: This pathway is central to promoting endothelial cell proliferation. nih.govfrontiersin.org Phospholipase C gamma (PLCγ) activation leads to the production of diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3), which in turn activate Protein Kinase C (PKC) and the mitogen-activated protein kinase (MAPK) cascade. ontosight.aibio-rad.comabcam.com

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for endothelial cell survival and migration. frontiersin.orgbio-rad.com

Src Pathway: The proto-oncogene tyrosine-protein kinase Src is also activated downstream of VEGFR-2 and is associated with increased vascular permeability. spandidos-publications.comnih.gov

FAK Pathway: Focal Adhesion Kinase (FAK) is involved in cell migration and the rearrangement of the cytoskeleton. nih.govbio-rad.com

Overview of Tunica Interna Endothelial Cell Kinase 2 (TIE-2) Signaling

The TIE-2 receptor and its ligands, the angiopoietins, form another critical signaling axis in the regulation of vascular dynamics. ontosight.ainih.gov This pathway is particularly important for vascular maturation, stability, and quiescence. biologists.comahajournals.org

The two primary angiopoietin ligands, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2), have largely opposing effects on the TIE-2 receptor. biologists.comharvard.edu

Angiopoietin-1 (Ang1): Ang1 is the primary agonist of TIE-2. nih.govbiologists.com Its binding to TIE-2 promotes receptor phosphorylation and initiates signaling that leads to vascular stabilization, reduced inflammation, and decreased vascular permeability. nih.govd-nb.info Ang1 is crucial for the maturation of newly formed blood vessels. nih.gov

Angiopoietin-2 (Ang2): Ang2 is generally considered a context-dependent antagonist of TIE-2. ontosight.aiharvard.edu It competes with Ang1 for binding to the receptor, thereby inhibiting Ang1-mediated stabilizing signals. biologists.com In the presence of pro-angiogenic factors like VEGF, Ang2 can promote vascular destabilization and angiogenesis. biologists.com However, in some contexts, Ang2 can also act as a partial agonist. nih.gov Ang2 can be rapidly released from storage in endothelial cells in response to inflammatory stimuli. merckmillipore.com

Activation of TIE-2 by Ang1 plays a crucial role in maintaining vascular integrity. nih.govresearchgate.net It strengthens the junctions between endothelial cells, in part by influencing the localization and function of vascular endothelial (VE)-cadherin, a key component of adherens junctions. d-nb.infonih.gov This leads to a decrease in vascular permeability. d-nb.inforesearchgate.net Conversely, the antagonistic action of Ang2 can disrupt these junctions, leading to increased leakiness of blood vessels. researchgate.net The TIE-2 pathway also cross-talks with the VEGFR-2 pathway; for instance, VEGF can induce the shedding of the TIE-2 receptor, potentially reducing its stabilizing signals. ahajournals.org

TIE-2/VEGFR-2 kinase-IN-4

This compound is a potent small molecule inhibitor that targets both TIE-2 and VEGFR-2 kinases. medchemexpress.com Its development is rooted in the strategy of dual inhibition to achieve a more comprehensive blockade of angiogenic signaling.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C26H17F4N5O4 | nih.gov |

| Molecular Weight | 539.4 g/mol | nih.gov |

| Synonyms | CHEMBL244297, NSC756312 | nih.govontosight.ai |

Research Findings

Research has demonstrated that this compound is a potent inhibitor of both TIE-2 and VEGFR-2 with IC50 values in the low nanomolar range. medchemexpress.com Specifically, the IC50 values are reported as 5.2 nM for TIE-2 and 5.1 nM for VEGFR-2. medchemexpress.com This dual activity suggests its potential as an anti-angiogenic agent for research in conditions like cancer. medchemexpress.com Another closely related compound, TIE-2/VEGFR-2 kinase-IN-2, also shows potent dual inhibition with pIC50 values of 8.56 for TIE-2 and 8.61 for VEGFR-2. medchemexpress.com The development of such multi-target inhibitors is based on the conserved nature of the ATP-binding pocket in these kinases. nih.gov

Rationale for Dual TIE-2 and VEGFR-2 Kinase Inhibition

Targeting a single pathway in the complex network of angiogenesis has often led to the development of resistance, as compensatory mechanisms are activated. This has driven the scientific community to explore multi-targeted approaches, with the dual inhibition of the TIE-2 (tyrosine kinase with immunoglobulin-like and EGF-like domains 2) and VEGFR-2 (vascular endothelial growth factor receptor 2) pathways emerging as a particularly promising strategy. ontosight.aiimmunomart.com

Complementary Roles of VEGFR-2 and TIE-2 in Vascular Dynamics

The VEGF/VEGFR-2 and the Angiopoietin/TIE-2 signaling axes play distinct yet complementary roles in the orchestration of vascular development and homeostasis. VEGFR-2, activated by its ligand VEGF-A, is a primary driver of angiogenesis, promoting the proliferation, migration, and survival of endothelial cells, which are the building blocks of blood vessels. immunomart.comabmole.com This pathway is essential for the initial sprouting of new vessels. immunomart.com

On the other hand, the TIE-2 receptor and its ligands, primarily Angiopoietin-1 (Ang-1) and Angiopoietin-2 (Ang-2), are crucial for vessel maturation, stability, and remodeling. immunomart.commedchemexpress.com Ang-1 promotes the stabilization of the newly formed vasculature, while Ang-2 can act as an antagonist to Ang-1, leading to vessel destabilization and priming them for the angiogenic signals initiated by VEGF. abmole.cnnih.gov This functional interplay underscores the logical basis for targeting both pathways simultaneously to disrupt the entire process of pathological angiogenesis, from initiation to maturation. immunomart.com

Addressing Compensatory Angiogenic Pathways

A significant challenge in anti-angiogenic therapies that target only the VEGF/VEGFR-2 pathway is the development of acquired resistance. Tumors can adapt by upregulating alternative pro-angiogenic signals to sustain their blood supply. immunomart.comabmole.com The Ang-2/TIE-2 pathway has been identified as a key escape mechanism. medchemexpress.comabmole.cn Preclinical studies have demonstrated that resistance to VEGFR-2 inhibitors can be associated with the upregulation of Ang-2, which sustains vascularization in the absence of VEGF signaling. medchemexpress.com Therefore, the simultaneous inhibition of both VEGFR-2 and TIE-2 can preemptively block this major escape route, potentially leading to a more durable and effective anti-angiogenic response. ontosight.aiabmole.cn By concurrently targeting both the primary angiogenic switch (VEGFR-2) and a critical vessel stability regulator and resistance pathway (TIE-2), a more comprehensive blockade of tumor-driven neovascularization can be achieved.

Introduction to this compound as a Research Probe

To investigate the biological consequences of dual VEGFR-2 and TIE-2 inhibition, specific and potent chemical tools are required. This compound is one such small molecule inhibitor developed for research purposes. immunomart.commedchemexpress.com Identified by its benzimidazole-urea chemical structure, this compound serves as a potent antagonist at the ATP-binding site of both kinases. ontosight.ai

This compound has been characterized as a potent dual inhibitor of both TIE-2 and VEGFR-2 tyrosine kinase receptors. immunomart.comabmole.commedchemexpress.com Its utility as a research probe lies in its ability to suppress angiogenesis, making it a valuable tool for studying cancer and other diseases characterized by abnormal blood vessel formation. ontosight.aimedchemexpress.com

Table 1: Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| TIE-2 | 5.2 |

| VEGFR-2 | 5.1 |

| IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. | |

| Data sourced from multiple suppliers. immunomart.comabmole.commedchemexpress.com |

Table 2: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1H-benzimidazol-2-yl]furan-2-carboxamide |

| Synonyms | CHEMBL244297, benzimidazole-urea, 49 |

| Molecular Formula | C26H17F4N5O4 |

| Molecular Weight | 539.4 g/mol |

| Data sourced from PubChem. |

The availability of specific research compounds like this compound allows for detailed in vitro and in vivo studies to further elucidate the synergistic or additive effects of blocking these two critical angiogenic pathways.

Structure

3D Structure

Properties

Molecular Formula |

C26H17F4N5O4 |

|---|---|

Molecular Weight |

539.4 g/mol |

IUPAC Name |

N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1H-benzimidazol-2-yl]furan-2-carboxamide |

InChI |

InChI=1S/C26H17F4N5O4/c27-18-9-3-14(26(28,29)30)12-20(18)34-25(37)31-15-4-6-16(7-5-15)39-17-8-10-19-21(13-17)33-24(32-19)35-23(36)22-2-1-11-38-22/h1-13H,(H2,31,34,37)(H2,32,33,35,36) |

InChI Key |

ODKIFGJQIHHLAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC3=C(N2)C=C(C=C3)OC4=CC=C(C=C4)NC(=O)NC5=C(C=CC(=C5)C(F)(F)F)F |

Origin of Product |

United States |

Molecular and Biochemical Characterization of Tie 2/vegfr 2 Kinase in 4

Kinase Inhibition Profile and Potency

The inhibitory activity of TIE-2/VEGFR-2 kinase-IN-2 has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values against its target kinases and a panel of other kinases to assess its selectivity.

Inhibitory Concentration (IC50) Values for TIE-2 and VEGFR-2

TIE-2/VEGFR-2 kinase-IN-2 is a potent inhibitor of both VEGFR-2 and TIE-2. The reported IC50 values are 7.76 nM for VEGFR-2 and 13.49 nM for TIE-2. caymanchem.com Another study reports the potency in terms of pIC50 values, which are 8.61 for VEGFR-2 and 8.56 for TIE-2. medchemexpress.com

Selectivity Profile Against Other Kinases

The selectivity of TIE-2/VEGFR-2 kinase-IN-2 has been evaluated against a range of other protein kinases. While it effectively inhibits VEGFR-1 and VEGFR-3 with low nanomolar potency, it shows significantly less activity against other kinases such as Akt3, Cdk2, EGFR, and GSK3. caymanchem.com This indicates a degree of selectivity for the VEGFR family and TIE-2. For instance, the IC50 value against GSK3 is 2,187 nM, and it exceeds 10,000 nM for Akt3 and Cdk2, highlighting a clear selectivity window. caymanchem.com

Table 1: Kinase Inhibition Profile of TIE-2/VEGFR-2 kinase-IN-2

| Kinase Target | IC50 (nM) | Reference |

|---|---|---|

| VEGFR-2 | 7.76 | caymanchem.com |

| TIE-2 | 13.49 | caymanchem.com |

| VEGFR-1 | 8.51 | caymanchem.com |

| VEGFR-3 | 7.59 | caymanchem.com |

| Akt3 | >10,000 | caymanchem.com |

| Cdk2 | >10,000 | caymanchem.com |

| EGFR | 10,000 | caymanchem.com |

| GSK3 | 2,187 | caymanchem.com |

Mechanism of Kinase Inhibition

The mechanism by which TIE-2/VEGFR-2 kinase-IN-2 exerts its inhibitory effect is consistent with that of many small-molecule tyrosine kinase inhibitors.

Competitive Binding at the ATP Pocket

Generally, small-molecule inhibitors of VEGFR-2 and TIE-2 are designed to act as ATP-competitive inhibitors. wikipedia.orgtandfonline.compatsnap.com These inhibitors function by occupying the highly conserved ATP-binding pocket within the catalytic domain of the kinase. tandfonline.comnih.govjapsonline.com By binding to this site, they prevent the natural substrate, ATP, from binding, which is an essential step for the phosphorylation of downstream substrates. japsonline.com This competitive inhibition effectively blocks the kinase's enzymatic activity.

Induction of Inactive Kinase Conformations

Information regarding the ability of TIE-2/VEGFR-2 kinase-IN-2 to specifically induce or stabilize an inactive conformation of the TIE-2 or VEGFR-2 kinase is not prominently detailed in the available research. While some kinase inhibitors are known to bind to and stabilize the 'DFG-out' inactive conformation, it is not specified as the primary mechanism for this particular compound. nih.gov

Impact on Receptor Tyrosine Kinase Autophosphorylation

A critical step in the activation of receptor tyrosine kinases like TIE-2 and VEGFR-2 is ligand-induced dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the intracellular domain. tandfonline.comfrontiersin.orgnih.gov This autophosphorylation creates docking sites for downstream signaling proteins, initiating intracellular signaling cascades. frontiersin.org

By blocking the ATP-binding site, TIE-2/VEGFR-2 kinase-IN-2 prevents this crucial autophosphorylation step. wikipedia.org Specific research has demonstrated that TIE-2/VEGFR-2 kinase-IN-2 inhibits the GM-CSF-induced increase in TIE-2 autophosphorylation in engineered NIH3T3 cells with an IC50 of 18.3 nM. caymanchem.com This directly confirms its ability to interfere with the activation of the TIE-2 receptor. Similarly, by inhibiting the kinase activity of VEGFR-2, the compound prevents the VEGF-stimulated autophosphorylation of the VEGFR-2 receptor. nih.gov

Molecular Interactions with Target Kinase Domains

The potency and selectivity of TIE-2/VEGFR-2 kinase-IN-4 are dictated by its precise interactions within the ATP-binding pocket of the target kinases. The structural similarities between the kinase domains of VEGFR-2 and TIE-2 allow for the design of dual inhibitors. nih.gov

Inhibitors of VEGFR-2 typically form crucial hydrogen bonds with amino acid residues in the "hinge region" of the kinase domain. nih.gov For VEGFR-2, these key residues include Cysteine 919 and Aspartate 1046. nih.gov The inhibitor molecule fits into the pocket normally occupied by the adenine (B156593) ring of ATP, effectively blocking the enzyme's function. The specificity of these interactions helps distinguish VEGFR-2 from other kinases, although dual inhibitors are designed to exploit conserved features shared with kinases like TIE-2. acs.org

The DFG (Aspartate-Phenylalanine-Glycine) motif, located at the start of the activation loop, is a highly conserved feature in protein kinases that is critical for their regulation. nih.govacs.org This motif can exist in an active ("DFG-in") or an inactive ("DFG-out") conformation. tandfonline.com Many modern kinase inhibitors, likely including this compound, are Type II inhibitors that specifically bind to and stabilize the inactive "DFG-out" conformation. nih.govtandfonline.com In this state, the phenylalanine residue of the DFG motif moves, opening up a hydrophobic pocket adjacent to the ATP-binding site. nih.gov Type II inhibitors exploit this additional pocket, which often leads to greater selectivity and affinity compared to inhibitors that only target the highly conserved ATP site. tandfonline.com This interaction with the DFG motif is essential for locking the kinase in a catalytically incompetent state. nih.gov

Cellular and Subcellular Effects of Tie 2/vegfr 2 Kinase in 4 in Vitro Studies

Effects on Endothelial Cell Biology

Inhibition of both the TIE-2 and VEGFR-2 signaling pathways is anticipated to have profound effects on the various processes that contribute to angiogenesis, the formation of new blood vessels from pre-existing ones. Endothelial cells are the primary cell type involved in this intricate process.

Inhibition of Endothelial Cell Proliferation (e.g., HUVECs)Vascular Endothelial Growth Factor (VEGF) is a potent mitogen for endothelial cells, and its signaling through VEGFR-2 is a primary driver of their proliferation.targetmol.cnThe binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, notably the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes DNA synthesis and cell division.targetmol.cnAn inhibitor targeting VEGFR-2 would be expected to block this signaling cascade, thereby arresting VEGF-induced proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

The TIE-2 receptor, activated by angiopoietins, also contributes to endothelial cell proliferation, often in concert with VEGF signaling. Therefore, a dual inhibitor would likely exhibit a more potent anti-proliferative effect than an inhibitor targeting either pathway alone.

Modulation of Receptor Trafficking and Expression

The cellular response to growth factors is tightly regulated by the expression levels and subcellular localization of their receptors. Receptor trafficking, including endocytosis, recycling, and degradation, plays a crucial role in modulating the duration and intensity of signaling.

Influence on VEGFR-2 Internalization and Recycling

The cellular response to VEGF is tightly regulated by the trafficking of its primary receptor, VEGFR-2. Upon ligand binding, VEGFR-2 undergoes internalization, a process critical for initiating downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival nih.govnih.gov. This internalization can occur through both clathrin-dependent and independent pathways mdpi.com. Once internalized, the receptor can be sorted for degradation in lysosomes, which terminates the signal, or recycled back to the plasma membrane via endosomes, allowing for sustained cellular responsiveness mdpi.com.

Direct studies detailing the specific influence of TIE-2/VEGFR-2 kinase-IN-4 on the rates of VEGFR-2 internalization and recycling are not prominent in current research. However, kinase activity is known to be linked to receptor trafficking. As this compound inhibits the kinase function of VEGFR-2, it is plausible that it could modulate these trafficking events, though the precise nature of this influence requires further investigation.

Effects on Soluble TIE-2 Shedding

The TIE-2 receptor can undergo proteolytic cleavage, leading to the shedding of its extracellular domain as a soluble fragment (sTIE-2) nih.govahajournals.orgahajournals.org. This process can be induced by inflammatory stimuli and growth factors like VEGF nih.govahajournals.org. The resulting sTIE-2 fragment can bind to TIE-2 ligands, such as angiopoietins, effectively acting as a "ligand trap" that modulates TIE-2 signaling researchgate.net. Studies have shown that VEGF-induced TIE-2 shedding is dependent on the PI3K/Akt signaling pathway nih.govahajournals.orgahajournals.org.

The direct effect of this compound on the shedding of soluble TIE-2 has not been specifically characterized. Given that the compound inhibits both TIE-2 and VEGFR-2 kinase activity, it could potentially interfere with the signaling pathways that regulate the activity of sheddases (enzymes responsible for cleavage), such as matrix metalloproteases (MMPs) nih.gov. By blocking the kinase activity that may lead to sheddase activation, the compound could theoretically reduce the rate of TIE-2 shedding, thereby preserving receptor integrity at the cell surface. However, dedicated in vitro studies are needed to confirm this hypothesis.

Regulation of Receptor Protein and mRNA Expression Levels

The expression levels of TIE-2 and VEGFR-2 are critical for determining a cell's responsiveness to angiogenic and inflammatory signals. Research indicates that the expression of these receptors can be modulated by various factors within the cellular environment. For instance, studies in cervical cancer have shown that tumor cells with high TIE-2 expression can promote the upregulation of both TIE-2 and VEGFR-2 in endothelial cells, thereby enhancing angiogenesis nih.gov. Similarly, other cellular proteins can influence the expression of these receptors at the mRNA and protein level nih.gov.

Currently, there is a lack of specific data on how this compound directly regulates the gene and protein expression of its target receptors. While kinase inhibitors primarily act on the function (i.e., phosphorylation activity) of the receptor protein, downstream effects on gene expression can occur as a result of altered signaling feedback loops. Further research is required to determine if long-term exposure to this compound in vitro results in compensatory changes in TIE-2 or VEGFR-2 mRNA and protein levels.

Effects on Tumor Microenvironment Cellular Components

The dual inhibition of TIE-2 and VEGFR-2 has profound effects on key immune cells within the tumor microenvironment, particularly TIE-2-expressing macrophages.

Reprogramming of TIE-2-Expressing Macrophages (TEMs)

TIE-2-expressing macrophages (TEMs) are a subset of myeloid cells that play a critical role in promoting tumor vascularization and suppressing anti-tumor immunity nih.gov. The kinase activities of TIE-2 and VEGFR are fundamental drivers of these pro-tumoral functions nih.gov. In vitro studies using specific kinase inhibitors that block both TIE-2 and VEGFR have demonstrated a remarkable ability to reprogram these cells nih.govresearchgate.net. This treatment causes TEMs to shift from a pro-angiogenic and immunosuppressive state to a phenotype capable of mediating an anti-tumoral immune response nih.gov. This reprogramming involves a change in phenotype towards cells that share features with myeloid dendritic cells, which are crucial for presenting antigens and activating T cells nih.gov.

One of the defining features of TEMs is their potent pro-angiogenic activity, which is largely controlled by the synergistic action of TIE-2 and VEGFR signaling. The combined blockade of these two kinase pathways effectively dampens the pro-angiogenic and lymphangiogenic functions of TEMs researchgate.net. A key mechanism behind this effect is the decreased paracrine secretion of vascular endothelial growth factors (VEGFs) by the treated TEMs researchgate.net. This reduction in pro-angiogenic factor secretion diminishes the capacity of TEMs to support the formation of new blood and lymphatic vessels that tumors rely on for growth and metastasis. This dual inhibition strategy has been shown to be superior to targeting either pathway alone nih.govnih.gov.

Beyond their role in angiogenesis, TEMs infiltrating tumors exhibit strong immunosuppressive activity. This function is also driven by TIE-2 and VEGFR kinase activity nih.gov. A combined blockade of these receptors abolishes the immunosuppressive capabilities of TEMs nih.govresearchgate.net. In vitro research shows that this treatment impairs the ability of TEMs to convert conventional T cells into immunosuppressive regulatory T cells (Tregs) researchgate.net. Furthermore, the dual inhibition impedes the secretion of immunosuppressive cytokines, such as IL-10 and VEGF-A, by TEMs researchgate.net. By reversing these immunosuppressive functions, the dual kinase inhibition allows for an enhanced tumor-specific T-cell response, effectively turning these pro-tumoral cells into participants in the anti-tumor immune response nih.gov.

Table 1: Functional Reprogramming of TIE-2-Expressing Macrophages (TEMs) by Dual TIE-2/VEGFR Kinase Inhibition

| Cellular Function | TEMs (Untreated Pro-Tumoral State) | TEMs (Post-Dual Kinase Inhibition) | Reference |

|---|---|---|---|

| Angiogenic Activity | High: Promotes tumor vascularization | Dampened: Reduced ability to support vessel formation | researchgate.net |

| Secretion of Pro-Angiogenic Factors (e.g., VEGFs) | Increased | Decreased | researchgate.net |

| Immunosuppressive Activity | Strong: Suppresses tumor-specific T-cell responses | Abolished: Reverted to an anti-tumoral phenotype | nih.gov |

| Interaction with T Cells | Promotes conversion of T cells into regulatory T cells (Tregs) | Impaired ability to convert T cells into Tregs; enhances T-cell response | nih.govresearchgate.net |

| Secretion of Immunosuppressive Cytokines (IL-10, VEGF-A) | Increased | Impeded/Decreased | researchgate.net |

| Phenotype | Suppressive, pro-angiogenic myeloid cells | Shares features with anti-tumoral myeloid dendritic cells | nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Interleukin-10 (IL-10) |

| Vascular Endothelial Growth Factor (VEGF) |

Interactions with Other Stromal Cells (e.g., Fibroblasts)

The tumor microenvironment is a complex ecosystem where cancer cells interact with various stromal cells, including fibroblasts. Cancer-associated fibroblasts (CAFs) are known to play a significant role in tumor progression, in part by secreting growth factors that promote angiogenesis.

By inhibiting TIE-2 and VEGFR-2, this compound would be expected to disrupt the signaling communication between endothelial cells and fibroblasts. Fibroblasts can secrete angiopoietins (the ligands for TIE-2) and VEGF. The inhibition of their respective receptors on endothelial cells would block the pro-angiogenic signals originating from fibroblasts, thereby potentially reducing the ability of these stromal cells to support new blood vessel formation essential for tumor growth. For instance, studies on similar dual-inhibition strategies suggest that blocking these pathways can alter the secretome of stromal cells and their ability to remodel the extracellular matrix, a process critical for cell migration and invasion.

Impact on Downstream Signaling Pathways in Cellular Contexts

The activation of TIE-2 and VEGFR-2 initiates a cascade of intracellular signaling events crucial for cell proliferation, survival, and migration. A potent dual inhibitor like this compound would simultaneously block these downstream pathways.

PI3K/Akt Pathway Modulation

Both VEGFR-2 and TIE-2 are major activators of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. nih.govmdpi.com This pathway is a central regulator of cell survival, proliferation, and metabolism. Upon ligand binding, the activated receptors phosphorylate and recruit signaling adaptors that activate PI3K, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates numerous downstream targets that suppress apoptosis and promote cell cycle progression. Inhibition of both VEGFR-2 and TIE-2 by this compound would be expected to strongly suppress Akt phosphorylation, thereby promoting apoptosis and inhibiting the proliferation of endothelial cells and potentially tumor cells that rely on these pathways. mdpi.com

MAPK/ERK Pathway Regulation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade downstream of VEGFR-2 and, to some extent, TIE-2. nih.govsmolecule.com This pathway is primarily associated with cell proliferation, differentiation, and migration. VEGFR-2 activation leads to the stimulation of the Ras-Raf-MEK-ERK cascade, which results in the phosphorylation of transcription factors that drive the expression of genes required for cell division. By blocking VEGFR-2, this compound would inhibit ERK activation, leading to a reduction in endothelial cell proliferation and migration, key steps in angiogenesis. smolecule.comresearchgate.net

PLCγ-PKC Signaling Cascade

Activation of VEGFR-2 leads to the phosphorylation of Phospholipase C gamma (PLCγ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.com DAG activates Protein Kinase C (PKC), a key event that contributes to the pro-proliferative signals of the MAPK/ERK pathway. mdpi.com IP3 triggers the release of intracellular calcium, which modulates vascular permeability. This compound, by inhibiting VEGFR-2 phosphorylation, would prevent the activation of PLCγ, thereby blocking this signaling axis and its downstream effects on cell proliferation and vascular permeability.

SRC and STAT Pathway Interactions

The Src family of non-receptor tyrosine kinases plays a crucial role in mediating signals from both VEGFR-2 and TIE-2. nih.gov Upon receptor activation, Src can be recruited and activated, leading to the phosphorylation of various substrates involved in cell adhesion, migration, and vascular permeability. For example, VEGFR-2-mediated Src activation is involved in the phosphorylation of VE-cadherin, leading to the destabilization of endothelial cell junctions. molbiolcell.org Furthermore, Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, can be activated downstream of VEGFR-2 and are implicated in promoting cell survival and proliferation. A dual inhibitor like LCB03-0110, which targets VEGFR-2 and STAT3, has shown potent anti-angiogenic effects. nih.gov It is plausible that this compound would similarly disrupt Src activation and could indirectly affect STAT3 signaling, contributing to its anti-angiogenic and anti-tumor potential.

Direct Effects on Cancer Cell Lines

While the primary targets of anti-angiogenic agents like this compound are endothelial cells, many cancer cells also express VEGFR-2 and/or TIE-2. When these receptors are expressed on tumor cells, their activation can create an autocrine or paracrine loop that directly promotes cancer cell proliferation, survival, and invasion, independent of angiogenesis. nih.gov

Therefore, this compound could exert direct anti-tumor effects on cancer cell lines that express these receptors. Inhibition of these pathways would block the pro-survival and pro-proliferative signals, potentially leading to cell cycle arrest and apoptosis. The table below summarizes the IC50 values of various multi-kinase inhibitors, including compounds targeting VEGFR-2, against different cancer cell lines, illustrating the potential for direct anti-proliferative activity.

| Compound Name | Target(s) | Cancer Cell Line | IC50 (µM) |

| QDAU5 | VEGFR-2, TIE-2, EphB4 | A549 (Lung) | 2.12 |

| HCT116 (Colon) | 3.51 | ||

| MCF-7 (Breast) | 4.35 | ||

| Compound 25m | VEGFR-2 | MCF-7 (Breast) | 0.66 |

| Compound 72a | VEGFR-2 | HepG2 (Liver) | 0.22 |

| MCF-7 (Breast) | 0.42 | ||

| Compound 12b | VEGFR-2, MAPK | HepG-2 (Liver) | 11.5 |

| MDA-MB-231 (Breast) | 13 |

This table presents data for other known VEGFR-2 inhibitors to illustrate the range of direct anti-proliferative effects observed in vitro. Specific data for this compound is not available. nih.govnih.govresearchgate.net

Inhibition of Cancer Cell Proliferation (if independent of angiogenesis)

No publicly available in vitro studies were found that specifically investigate the direct inhibitory effect of this compound on the proliferation of cancer cells, separate from its anti-angiogenic properties.

Induction of Apoptosis in Cancer Cell Lines

There is no available data from in vitro studies in the public domain that demonstrates or quantifies the induction of apoptosis in cancer cell lines following treatment with this compound.

Preclinical Efficacy of Tie 2/vegfr 2 Kinase in 4 in Disease Models in Vivo Studies

Anti-angiogenic Efficacy in Tumor Models

The primary mechanism of action for TIE-2/VEGFR-2 inhibitors is the disruption of tumor angiogenesis, the process by which tumors develop their own blood supply. This is achieved by affecting endothelial cells and the surrounding tumor microenvironment.

Reduction of Tumor Angiogenesis Markers (e.g., CD31)

A common method to assess angiogenesis is through the immunohistochemical staining of CD31 (also known as PECAM-1), a marker for endothelial cells. In preclinical tumor models, treatment with dual TIE-2/VEGFR-2 inhibitors has been shown to markedly inhibit CD31 expression. pnas.org For instance, in a human melanoma xenograft model, the simultaneous blockade of VEGFR-2 and TIE-2 pathways resulted in a significant decrease in the number of tumor-associated blood vessels, as visualized by reduced CD31 staining, particularly at the tumor boundary where neovascularization is most active. pnas.orgresearchgate.net This indicates a potent inhibitory effect on the formation of new blood vessels within the tumor mass.

Decrease in Intratumoral Vessel Density

Consistent with the reduction in angiogenesis markers, dual inhibitors lead to a quantifiable decrease in microvessel density (MVD) within tumors.

In a mouse xenograft model of HT-29 colon cancer, treatment with TIE-2/VEGFR-2 kinase-IN-2 was shown to reduce intratumoral vessel density. caymanchem.com

Similarly, treatment with vandetanib , a VEGFR-2 kinase inhibitor, significantly decreased vascular density in B16.F10 melanoma tumors. researchgate.net

The dual anti-VEGF/Ang-2 agent aflibercept in combination with an Ang-2 specific antibody also dramatically reduced tumor vascularity in xenograft models. aacrjournals.org

Studies with altiratinib (B612284) , a MET/TIE2/VEGFR2 inhibitor, also confirmed a reduction in microvessel density in glioblastoma models. nih.gov

Table 1: Effect of TIE-2/VEGFR-2 Inhibition on Tumor Vessel Density

| Compound/Agent | Tumor Model | Observed Effect on Vessel Density | Citation(s) |

|---|---|---|---|

| TIE-2/VEGFR-2 kinase-IN-2 | HT-29 Colon Cancer | Reduction in intratumoral vessel density | caymanchem.com |

| Vandetanib | B16.F10 Melanoma | Significant decrease in vascular density | researchgate.net |

| Altiratinib | Glioblastoma | Reduction in microvessel density | nih.gov |

| REGN910 + Aflibercept | Tumor Xenografts | Dramatic reduction in tumor vascularity | aacrjournals.org |

Normalization of Tumor Vasculature (if observed)

Beyond simply reducing the number of blood vessels, dual TIE-2/VEGFR-2 inhibition can induce "vascular normalization." Tumor blood vessels are typically chaotic, leaky, and inefficient. Normalization refers to the process of remodeling this abnormal vasculature into a more mature and functional state. This can paradoxically improve the delivery of other therapeutic agents.

Dual inhibition of Ang-2 (the ligand for TIE-2) and VEGFR has been shown to enhance and prolong the window of vessel normalization compared to VEGFR inhibition alone. pnas.org In murine glioblastoma models, this dual therapy led to vessels with a more normalized structure, characterized by significantly higher basement membrane coverage. pnas.org Inhibition of TIE-2 is believed to allow for enhanced Angiopoietin-1 (Ang-1)/TIE-2 interactions, which promotes vessel stabilization and maturation. nih.govfrontiersin.org In Lewis Lung Carcinoma, inhibition of VEGFR2 was found to upregulate TIE-2 expression, pointing to a shift towards vascular stabilization. researchgate.netnih.gov

Anti-tumor Efficacy

By disrupting the tumor's blood supply, TIE-2/VEGFR-2 inhibitors demonstrate significant efficacy in controlling tumor progression.

Inhibition of Primary Tumor Growth

Numerous preclinical studies have confirmed that dual TIE-2/VEGFR-2 inhibition leads to a significant reduction in primary tumor growth across a wide range of cancer types.

TIE-2/VEGFR2 kinase-IN-2 reduced tumor volume in an HT-29 colon cancer mouse xenograft model. caymanchem.com

An adenovirus-delivered anti-TIE-2 intrabody resulted in a 75% reduction in Kaposi's sarcoma tumor growth and a 63% reduction in colon carcinoma tumor growth. aacrjournals.org

Simultaneous blockade of both VEGFR-2 and TIE-2 pathways with an intradiabody led to a 92.2% inhibition of tumor growth in a human melanoma xenograft model, which was more effective than blocking the VEGFR-2 pathway alone. pnas.org

CEP-11981 , a potent inhibitor of TIE-2 and pan-VEGF receptors, demonstrated dose-related anti-tumor activity in multiple human and murine tumor models, including melanoma, glioblastoma, and colon carcinoma, with some cases showing sustained tumor regressions. aacrjournals.org

Altiratinib has been shown to inhibit tumor growth in bevacizumab-resistant glioblastoma mouse models. nih.govaacrjournals.org

Table 2: Inhibition of Primary Tumor Growth by TIE-2/VEGFR-2 Inhibitors

| Compound/Agent | Tumor Model(s) | Efficacy | Citation(s) |

|---|---|---|---|

| TIE-2/VEGFR2 kinase-IN-2 | HT-29 Colon Cancer | Reduced tumor volume | caymanchem.com |

| Anti-TIE-2 Intrabody | Kaposi's Sarcoma, Colon Carcinoma | 63-75% reduction in tumor growth | aacrjournals.org |

| Anti-VEGFR-2/TIE-2 Intradiabody | M21 Melanoma | 92.2% inhibition of tumor growth | pnas.org |

| CEP-11981 | Melanoma, Glioblastoma, Colon Carcinoma, Renal Carcinoma | Dose-related tumor growth inhibition and regressions | aacrjournals.org |

| Altiratinib | Glioblastoma | Inhibition of tumor growth | nih.govaacrjournals.org |

Suppression of Tumor Metastasis and Dissemination

Metastasis, the spread of cancer cells to distant organs, is a major cause of mortality. The disruption of angiogenesis and the tumor microenvironment by TIE-2/VEGFR-2 inhibitors can also suppress this process.

Anti-angiogenic agents are generally effective in suppressing tumor metastasis. nih.gov

The compound LCB03-0110 , which inhibits VEGFR-2 and TIE-2, was found to suppress pulmonary metastasis in mice. patsnap.com

In a breast cancer model, the dual VEGF-A/Ang-2 bispecific agent CVX-241 delayed the progression of pulmonary and lymphatic metastases in an adjuvant setting. aacrjournals.org

Altiratinib was shown to inhibit tumor invasion and metastasis in preclinical models. aacrjournals.org This is partly attributed to its ability to block MET-mediated invasiveness, a pathway that can be activated as a resistance mechanism to anti-VEGF therapy. aacrjournals.org

This evidence suggests that by targeting both TIE-2 and VEGFR-2, it is possible to not only control primary tumor size but also to inhibit the key processes that lead to metastatic disease.

Modulation of the Tumor Microenvironment In Vivo

There is no available data on how TIE-2/VEGFR-2 kinase-IN-4 modulates the tumor microenvironment in vivo.

Efficacy in Non-Oncological Pathological Angiogenesis Models

Preclinical data on the efficacy of this compound in non-cancer-related models of pathological angiogenesis could not be found.

Combination Strategies in Preclinical Models

No preclinical studies have been published that evaluate this compound in combination with other therapeutic agents.

Synergistic Effects with Chemotherapeutic Agents

The combination of agents targeting the TIE-2 and VEGFR-2 pathways with traditional chemotherapeutic drugs has been explored in several preclinical models. The rationale for this approach is that the normalization of tumor vasculature induced by TIE-2/VEGFR-2 inhibition can improve the delivery and efficacy of cytotoxic agents to the tumor site. nih.gov

Preclinical studies have consistently shown that combining Angiopoietin-2 (Ang-2) and VEGF-targeted agents with chemotherapy results in superior anti-tumor effects compared to either treatment alone. nih.gov For instance, a human monoclonal anti-Ang-2 antibody demonstrated broad antitumor activity when used in combination with VEGF inhibitors and various chemotherapy agents in preclinical models. nih.gov

Multi-kinase inhibitors that affect TIE-2 and VEGFR-2 among their targets have also been evaluated. Regorafenib, a small molecule inhibitor of several angiogenic and oncogenic kinases including TIE-2 and VEGFRs, has shown potent preclinical antitumor activity and is often assessed in combination with chemotherapy. nih.gov

| Compound/Strategy | Chemotherapeutic Agent | Cancer Model | Key Finding | Reference |

| Anti-Ang-2 mAb + Anti-VEGF Agent | Various | General Preclinical Models | Broad antitumor activity observed with the combination. | nih.gov |

| Regorafenib | Not Specified | General Preclinical Models | Potent antitumor activity as a multi-kinase inhibitor, often used in combination settings. | nih.gov |

Combinations with Other Targeted Therapies

The combination of TIE-2 and VEGFR-2 inhibition with other targeted therapies, particularly other anti-angiogenic agents or immune checkpoint inhibitors, has been a significant area of investigation. These combinations aim to overcome resistance mechanisms and enhance therapeutic outcomes.

Dual blockade of VEGFRs and Ang-2 has been shown to prolong survival in preclinical glioblastoma (GBM) models by inhibiting tumor growth and promoting vessel normalization. nih.govpnas.org In a study using murine GBM models, the combination of cediranib (B1683797) (a pan-VEGFR tyrosine kinase inhibitor) and MEDI3617 (an anti-Ang-2 neutralizing antibody) resulted in a significant survival benefit compared to either monotherapy. nih.govpnas.org This dual therapy also led to alterations in the tumor microenvironment, specifically affecting tumor-associated macrophages (TAMs). nih.govpnas.org The survival benefit of the dual therapy was compromised when TAM recruitment was blocked, indicating a crucial role for these immune cells in the therapeutic effect. nih.gov

A novel multi-target inhibitor, QDAU5, designed to inhibit VEGFR-2, TIE-2, and EphB4, has also shown promising anti-angiogenic and anti-cancer potency in vitro and in vivo. nih.gov

| Compound/Strategy | Combination Partner | Cancer Model | Key Finding | Reference |

| Cediranib + MEDI3617 | - | Glioblastoma (Gl261, U87) | Significantly prolonged survival compared to monotherapies by delaying tumor growth and increasing necrosis. Altered tumor-associated macrophage populations. | nih.govpnas.org |

| CVX-060 (anti-Ang-2) | Sunitinib or Regorafenib (VEGFR2 TKIs) | Kidney Cancer | More effective than the bispecific antibody approach in this model for treating post-surgical micrometastatic disease. | embopress.org |

| CVX-241 (bispecific anti-Ang2/VEGF-A) | - | Breast Cancer (MDA-MB-231.LM2-4) | Prolonged overall survival in an adjuvant therapy setting for post-surgical micrometastatic disease. | embopress.org |

| QDAU5 (VEGFR-2/TIE-2/EphB4 inhibitor) | - | Various | Exhibited prominent anti-angiogenic and anticancer potency in vivo. | nih.gov |

Mechanisms of Resistance to Vegfr 2/tie 2 Kinase Inhibition and Strategies to Overcome Them

Intrinsic and Acquired Resistance Mechanisms

Resistance to VEGFR-2/TIE-2 inhibition can manifest through several key mechanisms, ranging from the activation of alternative signaling pathways to genetic alterations within the target kinases themselves.

Activation of Compensatory Angiogenic Pathways

A primary mechanism of resistance to the blockade of VEGFR-2 and TIE-2 is the activation of alternative pro-angiogenic signaling pathways. When the dominant VEGF/VEGFR-2 and Angiopoietin/TIE-2 axes are inhibited, tumor cells and the surrounding microenvironment can upregulate other factors to promote neovascularization.

Key compensatory pathways include:

Fibroblast Growth Factor (FGF) and its receptors (FGFR): The FGF signaling pathway is a major contributor to acquired resistance against anti-VEGF therapies. Hypoxia induced by VEGF inhibition can lead to the upregulation of FGFs, which can then drive angiogenesis independently of VEGF. Dual inhibition of both VEGF and FGF signaling has been shown to be more effective in preclinical models.

Platelet-Derived Growth Factor (PDGF) and its receptors (PDGFR): PDGF signaling is crucial for the recruitment and function of pericytes, which stabilize blood vessels. Inhibition of PDGF signaling can disrupt this process, and targeting both VEGFR and PDGFR has been explored as a strategy to enhance anti-angiogenic effects.

Ephrin-B2/EphB4: The EphrinB2/EphB4 pathway is involved in vascular development, remodeling, and maturation. Ephrin-B2 can regulate VEGFR-2 and VEGFR-3 internalization and activation, thereby influencing both angiogenesis and lymphangiogenesis. This pathway has been implicated in anti-angiogenic drug resistance.

Upregulation of Ang-2/TIE-2 Signaling as an Escape Mechanism

Paradoxically, the Angiopoietin-2 (Ang-2)/TIE-2 pathway itself can act as an escape mechanism when VEGFR-2 is inhibited. While dual inhibitors target both receptors, an imbalance in the inhibition or differential expression levels can lead to resistance.

Following anti-VEGF therapy, Ang-2 levels can become elevated. Ang-2 can act as a chemoattractant for TIE-2-expressing monocytes (TEMs), a subpopulation of myeloid cells that can promote tumor angiogenesis and remodeling, thereby contributing to resistance. In some contexts, Ang-2 can function as a TIE-2 agonist, promoting vascular destabilization or angiogenesis, particularly in the presence of high VEGF levels. Preclinical studies have shown that both ANG2 and TIE2 are upregulated in tumors resistant to VEGFR2-targeted drugs, suggesting that the ANG2/TIE2 signaling pathway sustains resistance to VEGF/VEGFR2 inhibitors.

Alternative Signaling Pathway Activation (e.g., MET)

The activation of other receptor tyrosine kinases (RTKs) not directly targeted by the inhibitor can also confer resistance. A prominent example is the MET proto-oncogene, a receptor tyrosine kinase for hepatocyte growth factor (HGF).

MET is implicated in tumor growth, invasion, and angiogenesis. Activation of the HGF/MET pathway can mediate evasive resistance to anti-VEGF therapy. This can occur through MET-mediated angiogenesis in the presence of anti-VEGF agents. In glioblastoma, for instance, resistance to bevacizumab (an anti-VEGF antibody) has been associated with MET upregulation. This has led to the development of inhibitors that target MET in addition to VEGFR-2 and TIE-2, such as altiratinib (B612284) and cabozantinib.

Genetic Alterations in Target Kinases

While less common for angiogenesis inhibitors that target genetically stable endothelial cells, genetic alterations in the kinase domains of VEGFR-2 and TIE-2 can occur, leading to inhibitor resistance.

VEGFR-2 (KDR) Mutations: Somatic mutations in the VEGFR-2 gene (KDR) have been identified in various cancers. For example, the L840F mutation in the ATP-binding pocket of the VEGFR-2 kinase domain has been shown to cause resistance to several VEGFR-2 inhibitors. Other mutations, such as R1032Q, have also been identified, though their impact on inhibitor sensitivity can vary.

TIE-2 (TEK) Mutations: Mutations in the TIE-2

Overcoming Resistance with Dual/Multi-Target Inhibition

Preclinical Evidence for Enhanced Efficacy Against Resistance

The development of resistance to therapies targeting vascular endothelial growth factor receptor 2 (VEGFR-2) is a significant clinical challenge. A primary mechanism of this resistance is the activation of alternative pro-angiogenic signaling pathways. mdpi.comnih.gov When the VEGF/VEGFR-2 axis is inhibited, tumors can adapt by upregulating other pathways to sustain blood vessel growth, a phenomenon known as angiogenic escape. amegroups.org Key among these escape routes is the Angiopoietin-TIE-2 (Ang/TIE-2) pathway. pnas.orgnih.gov Preclinical models have consistently demonstrated that as resistance to anti-VEGF therapy develops, the expression of Angiopoietin-2 (Ang-2), a ligand for the TIE-2 receptor, often increases. amegroups.orgnih.gov

This observation provides a strong rationale for the dual inhibition of both VEGFR-2 and TIE-2 to preemptively counter this resistance mechanism. The simultaneous blockade of these two critical pathways is hypothesized to provide a more comprehensive and durable anti-angiogenic effect than targeting either pathway alone. pnas.orgnih.gov Several preclinical studies using various models have provided evidence supporting the enhanced efficacy of this dual-inhibition strategy.

For instance, in preclinical glioblastoma (GBM) models, which are known to develop resistance to anti-VEGF agents, the dual inhibition of VEGFR and Ang-2 has shown significant promise. pnas.orgnih.gov In a study using murine GBM models, a combination of cediranib (B1683797) (a pan-VEGFR inhibitor) and MEDI3617 (an anti-Ang-2 antibody) resulted in a significant survival improvement compared to either monotherapy. nih.gov This enhanced effect was linked to a more sustained normalization of the tumor vasculature and a reduction in viable tumor burden. nih.gov

Similarly, studies on other multi-target tyrosine kinase inhibitors (TKIs) that block both VEGFR-2 and TIE-2 have shown potent anti-angiogenic and anti-tumor activity. nih.govembopress.org For example, the novel multi-target inhibitor QDAU5, which potently inhibits VEGFR-2 and TIE-2, demonstrated significant suppression of endothelial cell viability and cancer cell proliferation in vitro. nih.gov The development of such multi-target agents represents a strategic approach to address the complexity and heterogeneity of tumor angiogenesis. nih.gov

The following table summarizes key preclinical findings for dual-acting inhibitors in the context of overcoming resistance:

| Compound/Strategy | Cancer Model | Key Findings | Reference |

| Cediranib (VEGFRi) + MEDI3617 (anti-Ang-2) | Glioblastoma (Gl261, U87) | Dual therapy significantly prolonged survival compared to either monotherapy alone by delaying tumor growth and increasing tumor necrosis. nih.gov | nih.gov |

| Regorafenib (VEGFR/TIE-2 inhibitor) | Colorectal Cancer, GIST | Demonstrated efficacy in a third-line setting after resistance to other therapies had developed. amegroups.orgembopress.org | amegroups.orgembopress.org |

| QDAU5 (VEGFR-2/TIE-2/EphB4 inhibitor) | In vitro (EA.hy926 endothelial cells) | Showed potent, multi-target inhibition of key angiogenic receptors, suppressing endothelial cell viability. nih.gov | nih.gov |

| CVX-241 (bispecific anti-VEGF-A/Ang-2) | Breast Cancer (MDA-MB-231.LM2-4) | Adjuvant treatment with the bispecific agent improved overall survival by delaying metastases, whereas combining an Ang-2 inhibitor with a VEGFR TKI did not. |

These preclinical results collectively suggest that the simultaneous inhibition of VEGFR-2 and TIE-2, a mechanism central to compounds like TIE-2/VEGFR-2 kinase-IN-4, is a viable and effective strategy for potentially overcoming the resistance that frequently emerges during anti-angiogenic cancer therapy.

Novel Therapeutic Approaches in the Context of Resistance

The emergence of resistance to single-agent anti-angiogenic therapies has driven the development of novel therapeutic strategies designed to offer more robust and lasting clinical benefit. A prominent approach in this evolving landscape is the simultaneous targeting of multiple, complementary angiogenic pathways. mdpi.comnih.gov The dual inhibition of VEGFR-2 and TIE-2, the intended mechanism of this compound, is at the forefront of these innovative strategies.

This approach addresses a core vulnerability of tumors treated with VEGFR-2 inhibitors alone: their ability to activate escape pathways like the Ang/TIE-2 system to maintain angiogenesis. mdpi.comfrontiersin.org By concurrently blocking both receptors, multi-target inhibitors aim to create a more comprehensive blockade of tumor neovascularization, potentially preventing or significantly delaying the onset of resistance.

Several novel therapeutic modalities are being explored based on this principle:

Multi-Target Tyrosine Kinase Inhibitors (TKIs): The development of single small molecules engineered to inhibit multiple receptor tyrosine kinases, including VEGFR-2 and TIE-2, is a major area of research. nih.govembopress.org These agents offer the convenience of a single drug that inherently combats a known resistance mechanism. Compounds like regorafenib, which inhibits VEGFR1-3 and TIE-2 among other kinases, have already demonstrated clinical efficacy in tumors that have become resistant to prior therapies. amegroups.org The design of novel compounds with specific and potent activity against both VEGFR-2 and TIE-2 continues to be a promising avenue for creating more effective anti-cancer agents. nih.gov

Bispecific Antibodies: Another innovative approach involves the creation of bispecific antibodies that can simultaneously bind and neutralize two different targets. For example, vanucizumab is a bispecific monoclonal antibody designed to target both VEGF-A and Ang-2. frontiersin.org Preclinical studies have shown that blocking both ligands can suppress revascularization and tumor progression in cancers that are resistant to anti-VEGF therapy alone. frontiersin.org This strategy leverages the synergistic relationship between the two pathways to enhance anti-tumor effects. mdpi.com

Combination Therapies: Combining distinct therapeutic agents to target VEGFR and TIE-2 pathways separately is another viable strategy. Preclinical studies combining VEGFR inhibitors like cediranib with Ang-2-specific antibodies have shown superior efficacy in overcoming resistance and improving survival in resistant tumor models compared to monotherapy. pnas.orgnih.gov This approach also allows for the modulation of the tumor microenvironment, including altering the phenotype of tumor-associated macrophages (TAMs), which can contribute to overcoming resistance. amegroups.orgpnas.org

These novel approaches underscore a paradigm shift in anti-angiogenic therapy, moving from single-pathway inhibition to a more holistic strategy that anticipates and counters the adaptive mechanisms of tumors. By targeting both the primary driver of angiogenesis (VEGF/VEGFR-2) and a key escape pathway (Ang/TIE-2), these therapies hold the potential to overcome resistance and improve outcomes for cancer patients.

Methodological Approaches in the Academic Research of Tie 2/vegfr 2 Kinase in 4

Biochemical Assays

Biochemical assays are fundamental in the initial characterization of kinase inhibitors. They provide direct evidence of the compound's interaction with its target enzymes and the subsequent impact on their function.

Kinase Activity Assays (e.g., ADP-Glo Kinase Assay)

Kinase activity assays are pivotal for quantifying the inhibitory effect of a compound on its target kinases. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during a kinase reaction. biomolecularsystems.compromega.com This luminescent assay is highly sensitive and suitable for high-throughput screening of kinase inhibitors. biomolecularsystems.compromega.com

In the context of TIE-2 and VEGFR-2, researchers utilize this assay to determine the half-maximal inhibitory concentration (IC50) of compounds like TIE-2/VEGFR-2 kinase-IN-4. nih.govbpsbioscience.comcaymanchem.combpsbioscience.com For instance, TIE-2/VEGFR-2 kinase-IN-2 was found to inhibit TIE-2 and VEGFR-2 with IC50 values of 13.49 and 7.76 nM, respectively. caymanchem.com The assay involves incubating the purified recombinant kinase (TIE-2 or VEGFR-2) with a substrate and ATP in the presence of varying concentrations of the inhibitor. nih.gov The amount of ADP generated, which is inversely proportional to the inhibitor's potency, is then measured. biomolecularsystems.compromega.com The selectivity of the compound is also assessed by testing its activity against a panel of other kinases. nih.gov

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| TIE-2/VEGFR-2 kinase-IN-2 | TIE-2 | 13.49 |

| VEGFR-2 | 7.76 |

Receptor Phosphorylation Assays (e.g., Western Blot, ELISA)

Receptor phosphorylation is a critical step in the activation of signaling pathways mediated by receptor tyrosine kinases like TIE-2 and VEGFR-2. cellsignal.comahajournals.orgnih.gov Assays that measure the phosphorylation status of these receptors are therefore essential for confirming the inhibitory action of compounds within a cellular context.

Western Blotting is a common technique used to detect the phosphorylation of specific tyrosine residues on TIE-2 and VEGFR-2. researchgate.net Cells, such as human umbilical vein endothelial cells (HUVECs), are treated with the inhibitor before being stimulated with a growth factor like VEGF. nih.govresearchgate.net Cell lysates are then subjected to gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of the receptors. cellsignal.comaffbiotech.comthermofisher.com A decrease in the phosphorylation signal in the presence of the inhibitor indicates its efficacy. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) offers a quantitative alternative to Western blotting for measuring receptor phosphorylation. assaygenie.comabcam.comraybiotech.comraybiotech.comrndsystems.com Cell-based ELISA kits are available for both TIE-2 and VEGFR-2. assaygenie.comraybiotech.comrevvity.com These assays typically involve seeding cells in a microplate, treating them with the inhibitor and a stimulating ligand, and then lysing the cells. revvity.com The phosphorylated receptor is captured by a specific antibody coated on the plate, and a second antibody conjugated to an enzyme is used for detection, providing a colorimetric or fluorometric readout. assaygenie.comabcam.comraybiotech.comraybiotech.com

Binding Assays

Binding assays are employed to directly measure the interaction between the inhibitor and its target kinases. These assays can confirm that the compound physically binds to TIE-2 and VEGFR-2 and can provide insights into the binding affinity and kinetics. Molecular modeling and in vitro kinase assays can suggest that a compound binds to the ATP-binding site of the kinases. patsnap.comaacrjournals.org

For example, a study on an antibody targeting VEGFR-2 used a cell-based FACS binding assay to determine its binding to the receptor expressed on the cell surface. aacrjournals.org Recombinant protein fragments can also be used in binding assays to map the specific domains to which an inhibitor binds. aacrjournals.org

Cell-Based Assays

Cell-based assays are crucial for evaluating the biological effects of a TIE-2/VEGFR-2 inhibitor in a more physiologically relevant setting. These assays assess the compound's impact on various cellular processes that are dependent on TIE-2 and VEGFR-2 signaling.

Cell Proliferation and Viability Assays (e.g., MTS, MTT)

TIE-2 and VEGFR-2 signaling pathways are known to play a role in cell proliferation and survival, particularly in endothelial cells. plos.orgnih.gov Assays such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are commonly used to assess the effect of inhibitors on cell viability and proliferation. iiarjournals.orgresearchgate.netnih.govpromega.co.ukresearchgate.net

These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. promega.co.uk In a typical experiment, cells are seeded in a 96-well plate and treated with different concentrations of the inhibitor. plos.orgnih.gov After an incubation period, the MTS or MTT reagent is added, and the absorbance is measured to determine the cell viability. plos.orgpromega.co.ukpnas.org For instance, TIE-2/VEGFR-2 kinase-IN-2 was shown to inhibit VEGF-induced proliferation of HUVECs with an IC50 of 2.6 nM. caymanchem.com

| Compound | Cell Line | Assay | Effect | IC50 (nM) |

|---|---|---|---|---|

| TIE-2/VEGFR-2 kinase-IN-2 | HUVEC | Proliferation | Inhibition of VEGF-induced proliferation | 2.6 |

Cell Migration and Invasion Assays

Cell migration and invasion are fundamental processes in angiogenesis, which are heavily influenced by TIE-2 and VEGFR-2 signaling. ahajournals.orgahajournals.orgahajournals.org Assays that measure these functions are critical for evaluating the anti-angiogenic potential of inhibitors.

Cell Migration Assays , often performed using a Transwell or Boyden chamber system, assess the ability of cells to move in response to a chemoattractant. ahajournals.orgahajournals.orgregmednet.com Cells are placed in the upper chamber, and a chemoattractant, such as VEGF, is placed in the lower chamber. ahajournals.orgregmednet.com The inhibitor is added to assess its effect on the number of cells that migrate through the porous membrane to the lower chamber. regmednet.com Studies have shown that VEGFR-2 positive cells exhibit migratory capacity. ahajournals.orgahajournals.org

Endothelial Tube Formation Assays (In Vitro Angiogenesis Models)

Endothelial tube formation assays are fundamental in vitro models used to assess the anti-angiogenic potential of compounds by evaluating their ability to inhibit the formation of capillary-like structures by endothelial cells. In the context of TIE-2/VEGFR-2 kinase inhibitors, these assays provide direct evidence of their impact on a crucial step of angiogenesis.

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell types are cultured on a basement membrane matrix, such as Matrigel. This matrix provides the necessary environment for endothelial cells to differentiate and organize into three-dimensional, tube-like networks. The formation of these tubes mimics the initial stages of blood vessel formation.

Studies investigating inhibitors of the TIE-2 and VEGFR-2 pathways have utilized this assay to quantify the anti-angiogenic effects. For instance, research has shown that a bispecific intradiabody targeting both VEGF-R2 and Tie-2 can inhibit capillary tube formation by 63 ± 5%. pnas.org In contrast, an intradiabody targeting only VEGF-R2 resulted in a 27 ± 3% inhibition, highlighting the enhanced effect of dual pathway blockade. pnas.org Similarly, other studies have demonstrated that only VEGFR-2+ and Tie-2+ peripheral blood cells are capable of forming tubule-like structures in Matrigel, confirming the importance of these receptors in angiogenesis. ahajournals.org The histone deacetylase inhibitor SAHA has also been shown to suppress sprouting and tube formation in lymphatic-like endothelial cells. spandidos-publications.com

The assessment of tube formation is typically quantitative, involving the measurement of parameters such as the total length of the tubes, the number of junctions or branch points, and the number of loops formed. These measurements are often performed using specialized imaging software. A dose-dependent inhibition of these parameters by a test compound, such as this compound, would indicate its anti-angiogenic activity.

Flow Cytometry for Receptor Expression and Phenotyping (e.g., qFlow cytometry for Tie2)

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In the study of this compound, flow cytometry is employed to determine the expression levels of TIE-2 and VEGFR-2 on the surface of endothelial cells and other relevant cell types.

This method involves labeling cells with fluorescently tagged antibodies that specifically bind to the extracellular domains of the TIE-2 and VEGFR-2 receptors. As the labeled cells flow in a single file through the cytometer, the lasers excite the fluorophores, and the emitted light is detected by a series of sensors. This allows for the quantification of the number of cells expressing the receptors and the relative density of the receptors on each cell.

Research has utilized flow cytometry to demonstrate the effective surface depletion of VEGFR-2 and Tie-2 in HUVECs and HMEC-1 cells following treatment with an intradiabody. pnas.org For example, in HUVECs expressing a bispecific intradiabody, the expression of VEGFR-2 was inhibited by 98.6%, and Tie-2 expression was inhibited by 91.2%. pnas.org In another study, flow cytometry was used to sort and phenotype peripheral blood cells, revealing that VEGFR-1+, VEGFR-2+, and Tie-2+ cells constitute approximately 3.0±0.2%, 0.8±0.5%, and 2.0±0.3% of the total mononuclear cell population, respectively. ahajournals.org Furthermore, flow cytometry has been used to analyze the expression of TIE-2 on monocytic myeloid-derived suppressor cells (M-MDSCs) in melanoma patients. nih.gov

Quantitative flow cytometry (qFlow) can provide more precise measurements of receptor density, which is crucial for understanding the dose-response relationship of inhibitors like this compound. By comparing the receptor expression levels in treated versus untreated cells, researchers can assess the compound's ability to downregulate receptor expression or interfere with receptor trafficking to the cell surface.

Apoptosis Assays (e.g., Annexin V)

Apoptosis, or programmed cell death, is a critical process that can be induced in cancer cells and activated endothelial cells by targeted therapies. Apoptosis assays are therefore essential for evaluating the cytotoxic or pro-apoptotic effects of compounds like this compound.

The Annexin V assay is a widely used method for detecting one of the early events in apoptosis. In healthy cells, a phospholipid called phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. sigmaaldrich.com During the initial stages of apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet of the membrane. sigmaaldrich.com Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. sigmaaldrich.com When incubated with cells undergoing apoptosis, the fluorescently labeled Annexin V will bind to the exposed PS, allowing for the identification of apoptotic cells by flow cytometry or fluorescence microscopy.

Propidium iodide (PI) is often used in conjunction with Annexin V. PI is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late-stage apoptotic or necrotic cells. researchgate.net By using both Annexin V and PI, researchers can distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).

Studies have employed the Annexin V assay to demonstrate that a significant increase in apoptosis of HepG-2 cells was induced by a VEGFR-2 inhibitor. nih.gov Specifically, early apoptosis increased from 4.75% in control cells to 43.60% in treated cells. nih.gov Another study used Annexin V to analyze apoptosis in acute myeloid leukemia (AML) cells after treatment with Tie2-Fc. researchgate.net

Preclinical Animal Models

Xenograft Models (e.g., Human Melanoma, Colon Cancer)

Xenograft models are a cornerstone of in vivo cancer research, involving the transplantation of human tumor cells into immunodeficient mice. These models are instrumental in evaluating the efficacy of anti-cancer agents like this compound in a living organism.

For the study of TIE-2/VEGFR-2 inhibitors, human melanoma and colon cancer cell lines are commonly used. pnas.orgaacrjournals.org For example, a human melanoma xenograft model (M21) was used to analyze the effects of simultaneous depletion of VEGF-R2 and Tie-2, which resulted in a significant inhibition of tumor growth (92.2%) and angiogenesis (74.4%). pnas.org In another study, a Tie-2-specific intrabody delivered via an adenoviral vector significantly inhibited the growth of human Kaposi's sarcoma (75%) and human colon carcinoma (63%) xenografts. aacrjournals.org The anti-tumor activity of lenvatinib, a VEGFR/FGFR inhibitor, has been demonstrated in various human tumor xenograft models, with its efficacy being associated with microvessel density and pericyte coverage. vascularcell.com

The general procedure involves injecting a suspension of human cancer cells, such as HT-29 (colon cancer), subcutaneously into the flank of an immunodeficient mouse strain (e.g., nude or SCID mice). Once the tumors reach a palpable size, the mice are treated with the investigational compound. Tumor growth is monitored regularly by measuring the tumor volume. At the end of the study, the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to assess microvessel density and apoptosis.

Table 1: Research Findings in Xenograft Models

| Compound/Treatment | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Bispecific Intradiabody (VEGF-R2/Tie-2) | Human Melanoma (M21) | 92.2% inhibition of tumor growth; 74.4% inhibition of tumor angiogenesis. | pnas.org |

| Tie-2 Intrabody (pAd-2S03) | Human Kaposi's Sarcoma (SLK) | 75% reduction in tumor growth. | aacrjournals.org |

| Tie-2 Intrabody (pAd-2S03) | Human Colon Carcinoma (SW1222) | 63% reduction in tumor growth. | aacrjournals.org |

| Altiratinib (B612284) | Glioblastoma | Combined with bevacizumab, dramatically reduced tumor volume and invasiveness. | nih.gov |

| Lenvatinib | Various Human Tumors | Broad antitumor activity associated with microvessel density and pericyte coverage. | vascularcell.com |

Genetically Engineered Mouse Models (if applicable)

Genetically Engineered Mouse Models (GEMMs) involve the modification of the mouse genome to mimic human diseases, providing a more physiologically relevant context for studying disease progression and therapeutic interventions compared to xenograft models.

In the context of TIE-2 and VEGFR-2 research, GEMMs have been crucial for understanding the fundamental roles of these receptors in development and disease. For example, mouse models with a targeted deletion (knockout) of the Tek gene (which encodes TIE-2) have demonstrated that TIE-2 is essential for embryonic development, particularly for vascular remodeling. nih.govelifesciences.org Similarly, knockout mice for VEGFR-2 (also known as Flk-1/KDR) lack endothelial cells, indicating the critical role of VEGF signaling through this receptor for the differentiation and survival of these cells. pnas.org

While direct studies of this compound in specific GEMMs are not extensively documented in the provided search results, the principles of using these models are clear. A GEMM of a particular cancer, driven by specific oncogenes or tumor suppressor gene deletions, could be used to evaluate the efficacy of a TIE-2/VEGFR-2 inhibitor in a tumor microenvironment that more closely resembles that of human patients, complete with an intact immune system. For instance, a GEMM of pancreatic neuroendocrine tumors has been used to demonstrate that resistance to anti-VEGF therapy can be mediated by HGF/MET-driven revascularization. aacrjournals.org

Other Relevant Disease Models (e.g., Sepsis/Shock Models)

The TIE-2 signaling pathway is not only implicated in cancer angiogenesis but also plays a critical role in maintaining vascular stability and integrity. Dysregulation of the Angiopoietin/TIE-2 axis is a key feature in the pathophysiology of sepsis and other inflammatory conditions characterized by vascular leakage.

Preclinical models of sepsis are therefore highly relevant for studying the effects of compounds that modulate TIE-2 activity. These models often involve the administration of bacterial components like lipopolysaccharide (LPS) or live bacteria to induce a systemic inflammatory response that mimics human sepsis. nih.govpnas.org

Research has shown that in various models of infection-associated leak, including sepsis, anthrax, influenza, and malaria, the expression of TIE-2 declines rapidly. pnas.org Furthermore, mice with a single functional allele of Tie2 exhibit more severe vascular leakage and higher mortality in sepsis models compared to their wild-type counterparts. pnas.org Conversely, activating TIE-2 signaling, for instance through the administration of Angiopoietin-1 (Ang-1), can counteract vascular leakage in these models. nih.gov

A compound like this compound, by potentially modulating TIE-2 signaling, could be investigated in these sepsis models for its ability to restore vascular barrier function and improve outcomes. For example, a related inhibitor, Tie2/VEGFR2 kinase-IN-2, has been shown to prevent decreases in body temperature in a mouse model of TNF-α-induced lethal shock. caymanchem.com

Molecular and Structural Biology Techniques

The investigation of this compound at the molecular level is fundamental to understanding its function. These techniques provide high-resolution insights into the physical interaction between the inhibitor and its target proteins, guiding the development of more potent and selective molecules.

X-ray Crystallography and Cryo-EM for Kinase-Inhibitor Complexes

While specific crystallographic or cryogenic electron microscopy (Cryo-EM) data for this compound complexed with its targets is not extensively available in public literature, these techniques represent a gold standard in drug discovery. The general approach involves co-crystallizing the inhibitor with the kinase domains of TIE-2 and VEGFR-2. The resulting crystal structures would reveal the precise binding mode, key amino acid interactions, and any conformational changes induced in the kinase upon inhibitor binding. This information is invaluable for explaining the inhibitor's potency and selectivity.

Molecular Docking and Dynamics Simulations

In the absence of experimental structures, computational methods like molecular docking and molecular dynamics (MD) simulations are critical. Researchers use docking studies to predict the most likely binding pose of this compound within the ATP-binding pockets of TIE-2 and VEGFR-2. These models help to identify potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the inhibitor-kinase complex.

MD simulations further refine these static models by introducing temperature and solvent, allowing researchers to observe the dynamic behavior of the complex over time. This can reveal the stability of the binding pose, the flexibility of the protein and ligand, and the energetic contributions of individual residues to the binding affinity.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of the medicinal chemistry efforts surrounding this compound. These studies involve the systematic modification of the inhibitor's chemical structure and the subsequent evaluation of these new analogs for their inhibitory activity against TIE-2 and VEGFR-2. The goal is to identify which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and metabolic stability.

For instance, a hypothetical SAR study might involve modifying a specific functional group on the parent molecule and observing the effect on its IC50 value (the concentration of an inhibitor required to reduce the activity of an enzyme by half).

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs

| Compound | Modification | TIE-2 IC50 (nM) | VEGFR-2 IC50 (nM) |

| This compound | Parent Molecule | 5 | 15 |

| Analog 1 | Methyl group addition at R1 | 10 | 25 |

| Analog 2 | Hydroxyl group at R2 | 2 | 8 |

| Analog 3 | Replacement of core scaffold | >1000 | >1000 |

Note: The data in this table is illustrative and does not represent actual experimental results.

Omics Approaches

To understand the broader biological consequences of inhibiting TIE-2 and VEGFR-2, researchers employ "omics" technologies. These approaches provide a global view of the changes occurring within a cell or organism following treatment with this compound.

Gene Expression Profiling (e.g., RT-PCR, RNA-Seq)

Gene expression profiling techniques are used to determine how this compound affects the transcription of genes downstream of the TIE-2 and VEGFR-2 signaling pathways. Real-time polymerase chain reaction (RT-PCR) can be used to quantify the expression of a select number of target genes known to be regulated by these kinases.

For a more comprehensive analysis, RNA-sequencing (RNA-Seq) can be employed. This powerful technique provides a snapshot of the entire transcriptome, allowing researchers to identify all genes that are up- or down-regulated in response to the inhibitor. This can uncover novel pathways affected by the inhibitor and provide insights into its potential therapeutic effects and off-target activities.

Proteomics and Phosphoproteomics